BenchChemオンラインストアへようこそ!

Fmoc-O-benzyl-D-phosphothreonine

Peptide synthesis β-elimination Phosphothreonine

Fmoc-O-benzyl-D-phosphothreonine (CAS 937171-63-6) is the rationally superior D-phosphothreonine building block for Fmoc SPPS. Its monobenzyl phosphate protection retains a single acidic proton that suppresses β-elimination during repetitive piperidine deprotection—a critical failure mode of unprotected derivatives. The D-configuration delivers metabolic stability for all-D phosphopeptide therapeutics, mirror-image phage display hits, and phosphatase substrate studies. Unlike phosphodiamidate alternatives, it yields native cleavable phosphoester bonds compatible with enzymatic dephosphorylation assays. Integrates seamlessly via PyBOP/TBTU activation. Select this building block to ensure synthetic integrity, stereochemical fidelity, and biological relevance.

Molecular Formula C26H26NO8P
Molecular Weight 511.5 g/mol
Cat. No. B8218733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-benzyl-D-phosphothreonine
Molecular FormulaC26H26NO8P
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4
InChIInChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1
InChIKeyVRRIMQXVSXHWMO-OSPHWJPCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-O-benzyl-D-phosphothreonine (CAS 937171-63-6): Core Identity and Synthesis Context


Fmoc-O-benzyl-D-phosphothreonine (synonym: Fmoc-D-Thr(PO(OBzl)OH)-OH) is a fully protected, pre-phosphorylated D-amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features a 9-fluorenylmethoxycarbonyl (Fmoc) α-amino protecting group and a phosphate moiety monoprotected as a benzyl ester. This benzyl monoprotection strategy is critical: it retains a single acidic proton that suppresses the β-elimination of the phosphate group during repetitive piperidine deprotection cycles—a well-documented failure mode for fully unprotected phosphoamino acids [2]. The D-configuration distinguishes this compound from its L-enantiomer (Fmoc-O-benzyl-L-phosphothreonine, CAS 175291-56-2), offering enhanced metabolic stability in biological systems. With a molecular formula of C26H26NO8P and molecular weight of 511.5 g/mol, this derivative is commercially available at ≥98% (HPLC) purity and is introduced via standard uronium or phosphonium activation reagents (e.g., HBTU, PyBOP) .

Fmoc-O-benzyl-D-phosphothreonine: Why Generic Substitution with Unprotected or Alternative Phosphate Derivatives Is Scientifically Unsound


The selection of a phosphothreonine building block is not interchangeable without risking synthetic failure or compromised biological relevance. Unprotected phosphothreonine derivatives (e.g., Fmoc-Thr(PO3H2)-OH) suffer from rapid β-elimination under the basic conditions required for Fmoc removal, generating dehydrobutyrine byproducts and degrading both yield and purity [1]. Fully protected phosphodiamidate derivatives (e.g., Fmoc-Thr(PO(NPr2)2)-OH), while eliminating the acidic proton problem, introduce piperidine salt formation during deprotection that consumes activated amino acid and can promote premature cleavage from hyperacid-labile resins . Additionally, substituting the L-enantiomer for the D-configuration fundamentally alters the peptide's stereochemical identity, compromising its utility in studies of D-peptide therapeutics, mirror-image phage display, or protease-resistant ligand development where metabolic stability is a primary design criterion . The evidence below quantifies these differences and establishes the specific conditions under which Fmoc-O-benzyl-D-phosphothreonine is the therapeutically and synthetically rational choice.

Fmoc-O-benzyl-D-phosphothreonine: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


β-Elimination Suppression in Fmoc Deprotection: Monobenzyl vs. Unprotected Phosphate

The monobenzyl phosphate protection strategy in Fmoc-O-benzyl-D-phosphothreonine significantly suppresses base-induced β-elimination during Fmoc deprotection. In comparative studies of Fmoc-phosphoserine (which shares the same phosphate protection chemistry), the monobenzyl-protected derivative produced substantially higher yield and purity than the fully unprotected analog when incorporated into peptides [1]. Under conditions of 0.5% DBU deprotection for 5 minutes, no β-elimination product was detected with the benzyl-protected derivative, whereas alternative deprotection conditions with 1% piperazine resulted in significant β-elimination byproduct formation .

Peptide synthesis β-elimination Phosphothreonine Fmoc SPPS

Acidic Proton Retention vs. Fully Protected Phosphodiamidate: Resin Compatibility and Coupling Efficiency

Monobenzyl-protected derivatives like Fmoc-O-benzyl-D-phosphothreonine retain a single acidic phosphate proton. This proton prevents β-elimination during piperidine treatment but can promote premature peptide cleavage from hyperacid-labile resins such as 2-chlorotrityl resin and forms piperidine salts during peptide assembly that react with activated Fmoc-amino acids, consuming valuable reagents . Fully protected phosphodiamidate derivatives (e.g., Fmoc-Thr(PO(NPr2)2)-OH) lack this acidic proton and do not suffer from these resin compatibility issues or salt formation, making them the preferred choice when using acid-sensitive resins or when maximizing coupling economy is critical . However, the monobenzyl derivative remains the standard choice for standard Wang or Rink amide resins where resin lability is not a limiting factor and where the simpler deprotection profile (single-step TFA cleavage) is advantageous .

Fmoc SPPS Piperidine salt formation 2-Chlorotrityl resin Phosphate protection strategy

D-Configuration vs. L-Enantiomer: Metabolic Stability in Biological Systems

Fmoc-O-benzyl-D-phosphothreonine incorporates the D-enantiomer of phosphothreonine, conferring resistance to proteolytic degradation by endogenous mammalian proteases that exclusively recognize L-amino acid substrates. While direct quantitative head-to-head stability data for this specific compound are not available in the literature, the class-level principle is well-established: D-peptides exhibit substantially extended in vivo half-lives and enhanced bioavailability compared to their L-counterparts . The L-enantiomer (Fmoc-O-benzyl-L-phosphothreonine, CAS 175291-56-2) is the standard choice for synthesizing native phosphopeptide sequences for biological recognition studies, whereas the D-enantiomer is specifically required for developing protease-resistant peptide therapeutics, mirror-image phage display selections, and studies of D-peptide-protein interactions .

D-peptide Protease resistance Enantiomer Phosphothreonine

Native Phosphoester vs. Hydrolysis-Stable Phosphonate Mimetic (Pmab)

Fmoc-O-benzyl-D-phosphothreonine contains a native phosphoester bond that is cleavable by cellular phosphatases, making it suitable for synthesizing authentic phosphopeptides for phosphatase substrate studies and reversible phosphorylation investigations. In contrast, the phosphonate-based mimetic Pmab (protected phosphothreonine analog) contains a non-hydrolyzable carbon-phosphorus bond that renders it completely resistant to both chemical hydrolysis and phosphatase-mediated dephosphorylation [1]. This fundamental difference dictates application scope: native phosphoester derivatives are required when studying dynamic phosphorylation-dephosphorylation cycles or phosphatase kinetics, whereas phosphonate mimetics are essential for cell-based experiments requiring sustained phosphorylation-state mimicry and enhanced binding affinity stabilization [2].

Phosphatase stability Phosphonate mimetic Phosphothreonine Cell-based assays

Commercial Purity Specifications: Vendor-to-Vendor Analytical Comparison

Commercial suppliers of Fmoc-O-benzyl-D-phosphothreonine report varying purity specifications that impact peptide synthesis reproducibility and final product quality. Sigma-Aldrich (Novabiochem®) specifies ≥95.0% by HPLC, ≥97% by TLC, and ≥90.0% by acidimetric assay, with optical rotation α25/D = +3.5° to +6.5° (c=1 in DMF) . Chem-Impex reports ≥98% by HPLC with optical rotation [α]D20 = -5° ±1° (c=2 in EtOH) . These differences in assay methodology, optical rotation sign (solvent-dependent), and storage temperature recommendations (Sigma-Aldrich: 15-25°C; Chem-Impex: ≤ -4°C) underscore the importance of vendor selection based on the specific analytical and handling requirements of the end-user's peptide synthesis workflow and quality control standards .

Analytical quality HPLC purity Procurement specification Fmoc phosphothreonine

Synthesis of Multi-Phosphorylated Peptides: Compatibility with Complex Phosphorylation Patterns

Fmoc-O-benzyl-D-phosphothreonine and its L-enantiomer counterpart have been successfully employed in the synthesis of peptides containing multiple phosphorylation sites. Specifically, the L-enantiomer (Fmoc-Thr(PO(OBzl)OH)-OH) was used in the preparation of phospholamban, a 52-residue peptide containing both phosphoserine and phosphothreonine residues, demonstrating that the monobenzyl protection strategy is fully compatible with standard Fmoc SPPS methods even when multiple phosphorylated residues must be incorporated within the same sequence [1]. This contrasts with unprotected phosphate derivatives, which would suffer cumulative β-elimination losses with each successive deprotection cycle, rendering multi-phosphorylated peptide synthesis impractical or yielding unacceptably low final product purity [2].

Multi-site phosphorylation Phospholamban Phosphopeptide Fmoc SPPS

Fmoc-O-benzyl-D-phosphothreonine: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Protease-Resistant D-Phosphopeptide Therapeutics and Probe Molecules

Fmoc-O-benzyl-D-phosphothreonine enables the synthesis of all-D phosphopeptides that resist proteolytic degradation in biological matrices. This is essential for developing peptide-based therapeutics targeting intracellular phosphorylation-dependent protein-protein interactions (e.g., 14-3-3 proteins, Polo-box domains, BRCT domains) where extended serum half-life is required for in vivo efficacy . The D-configuration ensures that the phosphorylated epitope remains intact in the presence of endogenous proteases, while the monobenzyl phosphate protection ensures the synthetic integrity of the phosphothreonine residue during SPPS assembly [1].

Mirror-Image Phage Display for D-Peptide Ligand Discovery

In mirror-image phage display, target proteins are synthesized in the D-configuration to select L-peptide ligands, which are then synthesized as D-peptides for therapeutic applications. Fmoc-O-benzyl-D-phosphothreonine is the required building block for the chemical synthesis of D-phosphopeptide hits identified through this methodology, enabling the preparation of enantiomeric peptide ligands that retain target binding affinity while gaining protease resistance [1].

Synthesis of Multi-Phosphorylated Peptide Domains for Biochemical and Structural Studies

For research requiring peptides with multiple phosphorylated residues—such as phospholamban (52 residues with both pSer and pThr), kinase activation loop peptides, or transcription factor transactivation domains—the monobenzyl protection chemistry of Fmoc-O-benzyl-D-phosphothreonine prevents the cumulative β-elimination that would otherwise degrade yield and purity during repetitive Fmoc deprotection cycles [1]. This building block integrates seamlessly into automated SPPS workflows using standard PyBOP or TBTU activation, enabling reliable access to complex phosphopeptides for biochemical assays and structural biology applications [2].

Phosphatase Substrate Characterization and Kinetics Studies

Because Fmoc-O-benzyl-D-phosphothreonine yields peptides containing the native, cleavable phosphoester bond, it is the appropriate choice for synthesizing substrates used in phosphatase activity assays, phosphatase specificity profiling, and studies of reversible phosphorylation dynamics . This contrasts with non-hydrolyzable phosphonate mimetics (e.g., Pmab-containing peptides), which are phosphatase-resistant and therefore unsuitable for substrate turnover studies [1]. Researchers investigating phosphatase kinetics or developing phosphatase inhibitor screening assays should select this native phosphoester building block to ensure the synthesized peptide accurately reflects the natural substrate's susceptibility to enzymatic dephosphorylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-O-benzyl-D-phosphothreonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.